1-(4-Chlorophenyl)piperazin-2-one hydrochloride chemical structure elucidation
1-(4-Chlorophenyl)piperazin-2-one hydrochloride chemical structure elucidation
An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(4-Chlorophenyl)piperazin-2-one Hydrochloride
Authored by a Senior Application Scientist
Foreword: The Imperative of Structural Certainty
In the realm of drug discovery and development, a molecule's identity is its most fundamental attribute. For a compound like 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, a heterocyclic entity with significant pharmacological potential, the unambiguous confirmation of its chemical structure is not merely an academic exercise; it is the bedrock of all subsequent research.[1][2] An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to catastrophic setbacks in development timelines and resource allocation.
This guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods.[3] The narrative is designed to illustrate a self-validating workflow, where each piece of analytical data corroborates the others, culminating in a structure that is confirmed with the highest degree of scientific certainty. This document is intended for researchers, scientists, and drug development professionals who require a practical and methodologically sound framework for molecular characterization.
Chapter 1: Foundational Analysis - Mass Spectrometry and Elemental Composition
The first questions we must answer are: What is the molecular mass, and what is the elemental formula? Mass spectrometry (MS) provides a direct and highly sensitive answer.[3]
Principle of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like our target, which exists as a hydrochloride salt, Electrospray Ionization (ESI) is the preferred technique. In the ESI source, the compound is dissolved and aerosolized into highly charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.
Experimental Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this initial analysis, providing both purity information and mass data.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride in a mixture of methanol and water (50:50 v/v).
-
Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Use a gradient elution from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 10 minutes.
-
MS Detection: Couple the HPLC eluent to an ESI-equipped tandem mass spectrometer (MS/MS).[5]
-
Ionization Mode: Operate in positive ion mode (ESI+), as the piperazine nitrogen is readily protonated.
-
Data Acquisition: Acquire full scan data from m/z 100 to 500. For fragmentation data, perform a product ion scan on the suspected molecular ion.
Data Interpretation: Confirming the Molecular Formula
The chemical formula for the free base, 1-(4-Chlorophenyl)piperazin-2-one, is C₁₀H₁₁ClN₂O.
-
Expected Molecular Ion: In ESI+ mode, the molecule will protonate to form the [M+H]⁺ ion.
-
Calculated Monoisotopic Mass of C₁₀H₁₁ClN₂O: 226.0560 Da
-
Expected [M+H]⁺ Ion: m/z 227.0638
-
-
The Chlorine Isotope Signature: A critical piece of evidence is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of peaks in the mass spectrum for any chlorine-containing fragment.
-
The [M+H]⁺ peak at m/z 227.06 will be accompanied by an [M+2+H]⁺ peak at m/z 229.06.
-
The intensity ratio of these two peaks will be approximately 3:1 , providing definitive evidence for the presence of a single chlorine atom.[6]
-
-
Fragmentation Analysis (MS/MS): Subjecting the m/z 227 ion to collision-induced dissociation (CID) helps to piece the structure together. Key expected fragments include:
-
Loss of the carbonyl group (-CO): m/z 199
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Cleavage yielding the chlorophenylpiperazine fragment: m/z 195/197
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Cleavage yielding the chlorophenyl fragment: m/z 111/113
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This initial MS analysis confirms the molecular weight and elemental formula (specifically the presence of one chlorine atom), providing the foundational data upon which all further structural evidence will be built.
Chapter 2: Functional Group Identification via Infrared Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and powerful technique for this purpose.[7]
Principle of IR Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)
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Sample Preparation: Place a small amount of the solid 1-(4-Chlorophenyl)piperazin-2-one hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation: Identifying Key Structural Motifs
The IR spectrum provides immediate confirmation of the key functional groups proposed in the structure.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Confirms the presence of the phenyl group. |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) | Confirms the saturated piperazinone ring protons. |
| ~2700-2400 | N-H Stretch (broad) | Secondary Amine Salt (R₂NH₂⁺) | A very broad and characteristic absorption for the protonated amine hydrochloride. |
| ~1680-1660 | C=O Stretch | Tertiary Amide (Lactam) | Strong, sharp absorption confirming the critical piperazin-2-one core structure. [8] |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Confirms the benzene ring backbone. |
| ~1250-1200 | C-N Stretch | Aryl-Amine & Amide | Supports the connection of the phenyl ring to the piperazine nitrogen. |
| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic | Strong band indicative of para-substitution on the phenyl ring. |
| ~750-700 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine substituent. |
The presence of the strong amide C=O stretch around 1670 cm⁻¹ and the characteristic absorptions for a para-substituted aromatic ring are pivotal confirmations provided by IR analysis.[9][10]
Chapter 3: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][7] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Principle of NMR Spectroscopy
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms within a molecule.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for hydrochloride salts due to its high polarity and ability to solubilize them.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition:
Data Interpretation: Assembling the Molecular Puzzle
Chemical Structure and Numbering Scheme:
Caption: Numbering scheme for 1-(4-Chlorophenyl)piperazin-2-one.
¹H NMR Predicted Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & 2D NMR Correlations |
| ~10.5 (broad s) | br s | 1H | N₄-H ₂⁺ | Broad signal due to proton exchange and quadrupolar coupling with nitrogen. The hydrochloride protonates the more basic N4 amine. |
| ~8.0 (s) | s | 1H | N₁-H | Amide proton, typically deshielded. |
| ~7.35 (d, J ≈ 9 Hz) | d | 2H | C₂'-H , C₆'-H | Aromatic protons ortho to the chlorine are deshielded. Correlates with C2'/C6' in HSQC. Shows COSY correlation to C3'/C5'-H. |
| ~7.05 (d, J ≈ 9 Hz) | d | 2H | C₃'-H , C₅'-H | Aromatic protons ortho to the piperazine nitrogen. Correlates with C3'/C5' in HSQC. Shows COSY correlation to C2'/C6'-H. |
| ~4.0 (s) | s | 2H | C₆-H ₂ | Protons adjacent to the amide nitrogen. Correlates with C6 in HSQC. |
| ~3.5 (t, J ≈ 5 Hz) | t | 2H | C₃-H ₂ | Protons adjacent to the protonated aryl-substituted nitrogen. Correlates with C3 in HSQC. Shows COSY correlation to C5-H₂. |
| ~3.2 (t, J ≈ 5 Hz) | t | 2H | C₅-H ₂ | Protons adjacent to the protonated aryl-substituted nitrogen. Correlates with C5 in HSQC. Shows COSY correlation to C3-H₂. |
¹³C NMR Predicted Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C₂ (C=O) | Carbonyl carbon, highly deshielded. |
| ~148 | C₁' | Aromatic carbon directly attached to nitrogen. |
| ~129 | C₃', C₅' | Aromatic carbons ortho to the piperazine group. |
| ~125 | C₄' | Aromatic carbon attached to chlorine; signal intensity may be lower. |
| ~118 | C₂', C₆' | Aromatic carbons ortho to the chlorine atom. |
| ~49 | C₃, C₅ | Aliphatic carbons adjacent to the aryl-substituted nitrogen.[14] |
| ~45 | C₆ | Aliphatic carbon adjacent to the amide nitrogen. |
The combination of 1D and 2D NMR experiments allows for the unambiguous assembly of the molecule. The COSY spectrum will show a clear correlation between the two sets of aromatic doublets and between the two aliphatic triplets (C3-H₂ and C5-H₂), confirming the spin systems. The HSQC spectrum definitively links each proton signal to its corresponding carbon, validating the assignments in the tables above.
Chapter 4: Definitive 3D Structure - Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a robust 2D structural hypothesis, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional atomic arrangement.[15][16]
Principle of X-ray Crystallography
When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the positions and intensities of these diffracted spots, a 3D map of the electron density within the crystal can be generated, revealing the precise location of each atom.
Experimental Protocol
-
Crystal Growth: This is often the most challenging step.[17] Slow evaporation of a saturated solution of the compound is a common starting point. Solvents to explore include ethanol, isopropanol, or acetonitrile.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of liquid nitrogen (to minimize thermal vibration) and placed in an X-ray diffractometer. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[17]
-
Structure Solution and Refinement: Sophisticated software is used to process the diffraction data, solve the phase problem, and generate an initial structural model. This model is then refined to best fit the experimental data, resulting in a final structure with precise bond lengths, bond angles, and torsional angles.[18]
Expected Results and Confirmation
The X-ray crystal structure will provide:
-
Unambiguous Connectivity: Absolute confirmation that the proposed structure from NMR and MS is correct.
-
Conformation: It will reveal the solid-state conformation of the piperazinone ring, which is expected to adopt a chair or twisted-boat form.[19][20]
-
Intermolecular Interactions: It will show how the hydrochloride counter-ion interacts with the protonated N4 nitrogen and how the molecules pack together in the crystal lattice through hydrogen bonding and other interactions.
Chapter 5: The Integrated Workflow - A Self-Validating System
Caption: Integrated workflow for chemical structure elucidation.
This logical progression ensures that by the time single crystals are being grown for X-ray analysis, there is already an extremely high degree of confidence in the proposed structure. The final crystallographic data serves as the ultimate confirmation, leaving no room for ambiguity. This rigorous, multi-technique validation is essential for meeting the stringent requirements of regulatory bodies and ensuring the integrity of the entire drug development program.
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